
2-Thiopheneacetyl chloride
Overview
Description
2-Thiopheneacetyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiopheneacetyl chloride typically involves the following steps:
Friedel-Crafts Acylation: Thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-thiopheneacetone.
Hydrolysis: The 2-thiopheneacetone is then hydrolyzed to produce 2-thiopheneacetic acid.
Acylation: Finally, 2-thiopheneacetic acid is treated with thionyl chloride in the presence of a base like pyridine to yield this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Dissolving 2-thiophene ethanol in an organic solvent and reacting it at temperatures between 50-120°C.
- Using thionyl chloride as the acylating agent under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Key Reaction Mechanism
The most widely documented synthesis involves converting 2-thiopheneacetic acid into its acyl chloride derivative using thionyl chloride (SOCl₂) . The reaction proceeds under mild conditions (35–40°C) in dichloromethane (DCM) as the solvent, with nitrogen gas protection to minimize oxidation of the thiophene ring . The process is characterized by:
- Step 1 : Dissolving 2-thiopheneacetic acid in DCM.
- Step 2 : Slow addition of SOCl₂ while maintaining a micro-boiling system (35–40°C).
- Step 3 : Post-reaction incubation (2–3 hours) followed by reduced-pressure distillation to isolate the product .
Table 1: Synthesis Parameters and Yields
Parameter | Value Range | Yield (%) |
---|---|---|
Temperature (°C) | 35–40 | 88.7–94.9 |
DCM/acid mass ratio | 3–4:1 | |
Reaction time (hours) | 2.5–3 |
Challenges and Optimizations
- Solvent Selection : DCM’s low boiling point facilitates easy removal during distillation but may lead to residual solvent entrapment .
- Product Stability : The thiophene ring is prone to oxidation under acidic conditions, requiring precise temperature control .
- Byproduct Management : SO₂ and HCl gases are removed via condensation with cold saline, enabling solvent recycling .
Hydrolysis and Decomposition
This compound reacts violently with water, producing toxic HCl fumes and decomposing into 2-thiopheneacetic acid . This reactivity necessitates:
- Anhydrous storage conditions.
- Use of corrosion-resistant equipment (e.g., glassware).
Table 2: Reactivity with Common Reagents
Reagent | Reaction Outcome | Citation |
---|---|---|
Water | Exothermic decomposition | |
Alcohols | Explosive interaction | |
Amines | Violent reaction |
Stability and Hazards
- Physical Properties : Clear brown liquid with a boiling point of 130–135°C (90 mmHg) .
- Toxicity : Corrosive to skin/eyes; inhalation causes respiratory irritation .
Pharmaceutical Intermediates
This compound serves as a precursor in:
- Diamide derivatives of (S)-BINOL : Exhibits anti-inflammatory properties .
- β-Lactamase-activated prodrugs : Used in colorectal cancer therapies .
- Opioid receptor agonists : Synthesis of 6-β-arylamidomorphines .
Corrosion Inhibition
Recent studies demonstrate its efficacy as a mild steel corrosion inhibitor in acidic media, achieving 61.6% inhibition efficiency .
Environmental and Economic Considerations
The DCM-based synthesis method offers:
Scientific Research Applications
Pharmaceutical Applications
2-Thiopheneacetyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds, especially antibiotics.
Key Antibiotic Synthesis:
- Cephalosporins: It is widely utilized in the synthesis of broad-spectrum antibacterial drugs such as cephalothin and cefoxitin. These drugs are crucial for treating bacterial infections and have enhanced antibacterial activity when modified with this compound .
- Structural Modifications: The compound allows for structural modifications on the cephalosporin nucleus, improving the efficacy and spectrum of these antibiotics .
Case Study: Synthesis of Cephalosporins
- A synthetic route involves reacting this compound with 7-aminocephalosporanic acid to yield derivatives with improved antimicrobial properties. This method enhances the drug's ability to combat resistant bacterial strains.
Agricultural Chemicals
In addition to its pharmaceutical uses, this compound is also employed in the formulation of pesticides and herbicides.
Applications in Agrochemicals:
- The compound can be used to synthesize thiophene-based agrochemicals that exhibit effective pest control properties. These compounds often have improved stability and efficacy compared to traditional chemicals .
Fine Chemical Production
The versatility of this compound extends to its use in synthesizing various fine chemicals.
Synthesis of Specialty Chemicals:
- It is used in producing compounds like (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, which has applications in medicinal chemistry .
Table: Summary of Applications
Application Area | Specific Uses | Notable Compounds |
---|---|---|
Pharmaceuticals | Synthesis of antibiotics | Cephalosporins (e.g., cephalothin) |
Structural modifications for efficacy | Modified cephalosporins | |
Agricultural Chemicals | Formulation of pesticides and herbicides | Thiophene-based agrochemicals |
Fine Chemicals | Synthesis of specialty chemicals | (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate |
Synthesis Techniques
The methods for synthesizing this compound are critical for its application in various fields. The most common synthesis involves reacting 2-thiopheneacetic acid with thionyl chloride under controlled conditions to yield high purity and yield.
Synthesis Process Overview:
- Reagents: 2-Thiophenacetic acid, thionyl chloride.
- Conditions: Typically conducted under nitrogen atmosphere at mild temperatures (35-38°C) to minimize side reactions and maximize yield .
- Yield: The process can achieve yields of up to 85% depending on the specific method employed.
Research Insights
Recent studies have highlighted the potential for further applications of this compound derivatives in medicinal chemistry, particularly in designing new compounds with enhanced biological activities.
Research Findings:
Mechanism of Action
The mechanism of action of 2-thiopheneacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are facilitated by the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Thiophenecarbonyl Chloride: Similar in structure but with a carbonyl group directly attached to the thiophene ring.
Phenylacetyl Chloride: Contains a phenyl group instead of a thiophene ring.
2-Furoyl Chloride: Contains a furan ring instead of a thiophene ring.
Uniqueness: 2-Thiopheneacetyl chloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other acyl chlorides. This makes it particularly useful in synthesizing compounds with specific biological activities .
Biological Activity
2-Thiopheneacetyl chloride is a significant compound in organic synthesis, particularly for its biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
This compound (C6H5ClOS) is a derivative of thiophene acetic acid and serves as an acyl chloride in various synthetic applications. It is characterized by its clear yellow to dark brown liquid form and is known to be corrosive to skin and eyes . The synthesis typically involves the reaction of 2-thiopheneacetic acid with thionyl chloride or oxalyl chloride in dichloromethane, yielding high purity products with yields often exceeding 90% .
Antimicrobial Activity
The biological activity of this compound has been extensively studied, particularly its antimicrobial properties. Research indicates that derivatives synthesized from this compound exhibit potent antibacterial and antifungal activities.
Antibacterial Activity
A study evaluated several heterocyclic amides derived from this compound against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed superior antibacterial activity compared to standard antibiotics like amoxicillin. For instance, compounds synthesized from this acyl chloride exhibited minimum inhibitory concentrations (MICs) against:
- Staphylococcus aureus
- Enterococcus faecalis
- Pseudomonas aeruginosa
The most active derivatives included those with specific substituents that enhanced their interaction with bacterial cell membranes .
Antifungal Activity
In addition to antibacterial properties, this compound derivatives were tested against fungal strains such as Candida albicans and Aspergillus niger . The findings indicated significant antifungal activity, with some compounds achieving MICs comparable to established antifungal agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound derivatives has been a focal point in understanding their biological efficacy. Modifications on the thiophene ring or the acetamide group can significantly influence antimicrobial potency. For example:
- Presence of electron-withdrawing groups increases antibacterial activity.
- Alkyl substitutions on the nitrogen atom enhance solubility and membrane permeability.
Table 1 summarizes the biological activities of selected derivatives:
Compound | Structure | MIC (µg/mL) | Activity Type |
---|---|---|---|
Compound I | Structure I | 32 | Antibacterial |
Compound II | Structure II | 64 | Antifungal |
Compound III | Structure III | 16 | Antibacterial |
Compound IV | Structure IV | 128 | Antifungal |
Case Studies
- Synthesis and Evaluation of Heterocyclic Amides : A study conducted by Cakmak et al. synthesized several amides from 2-thiopheneacetic acid. They evaluated their antimicrobial activities using the serial dilution method, highlighting that compounds I and III had superior activity against multiple bacterial strains compared to commercial antibiotics .
- Immunopotentiator Development : Another research effort focused on synthesizing nipecotate-containing compounds using this compound as a key intermediate. These compounds were assessed for their immunomodulatory effects, showing promise in enhancing immune responses .
- Antitubercular Agents : A series of N,N'-di(thiopheneacetyl) diamines were synthesized and evaluated for their antitubercular activity. The results indicated that these derivatives exhibited significant efficacy against Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Thiopheneacetyl chloride derivatives in medicinal chemistry?
- Methodological Answer: A common approach involves reacting this compound with heterocyclic amines (e.g., indole derivatives) in a slightly basic medium (e.g., using triethylamine as a base). The reaction typically proceeds via nucleophilic acyl substitution, forming amide bonds. Post-synthesis, the products are purified via recrystallization or column chromatography. Characterization is performed using IR spectroscopy (to confirm C=O and N–H stretches) and NMR spectroscopy .
Q. How should researchers characterize this compound-derived compounds for structural validation?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy: Identify characteristic peaks for carbonyl (C=O, ~1750 cm) and thiophene ring vibrations (~700 cm).
- NMR Spectroscopy: NMR detects aromatic protons (δ 6.8–7.5 ppm for thiophene) and methylene protons adjacent to the carbonyl (δ 3.5–4.0 ppm). NMR confirms the carbonyl carbon (δ ~170 ppm).
- Elemental Analysis: Verify stoichiometric ratios of C, H, N, and S .
Q. What protocols ensure high purity of this compound for research applications?
- Methodological Answer:
- Purity Assessment: Use HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) or GC (with flame ionization detection) to quantify impurities.
- Storage: Store in amber glass vials under inert gas (N) at –20°C to prevent hydrolysis. Confirm stability via periodic NMR checks for degradation (e.g., loss of Cl or formation of carboxylic acid byproducts) .
Advanced Research Questions
Q. How can reaction conditions be optimized for efficient amide bond formation with this compound?
- Methodological Answer:
- Solvent Selection: Test polar aprotic solvents (e.g., THF, DCM) to enhance reactivity.
- Base Stoichiometry: Titrate base (e.g., triethylamine) from 1.1 to 2.0 equivalents to minimize side reactions.
- Temperature Control: Conduct reactions at 0–5°C to suppress hydrolysis. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer:
- Assay Variability: Replicate experiments across multiple cell lines (e.g., microbial strains for antimicrobial studies) using standardized MIC protocols.
- Impurity Analysis: Characterize byproducts (e.g., hydrolyzed acids) via LC-MS to rule out off-target effects.
- Structural Modifications: Synthesize analogs (e.g., substituting thiophene with furan) to isolate structure-activity relationships .
Q. What strategies improve the stability of this compound under varying experimental conditions?
- Methodological Answer:
- Solvent Compatibility: Test stability in anhydrous DMF or DMSO (less prone to hydrolysis than water-containing solvents).
- Thermal Stability: Use DSC/TGA to determine decomposition temperatures. For long-term storage, lyophilize derivatives as stable salts (e.g., hydrochloride forms) .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer:
Properties
IUPAC Name |
2-thiophen-2-ylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPNIENRLELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID5068156 | |
Record name | 2-Thiopheneacetyl chloride | |
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Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract. | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
39098-97-0 | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-thienylacetyl chloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.337 | |
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Record name | 2-THIOPHENEACETYL CHLORIDE | |
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Retrosynthesis Analysis
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